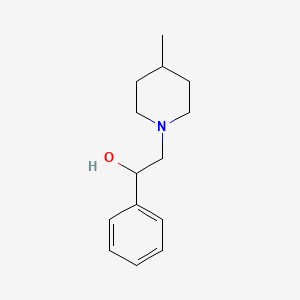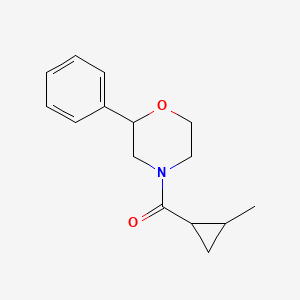![molecular formula C18H17ClN2O3 B7564411 2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one](/img/structure/B7564411.png)
2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one, also known as AG-1478, is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It was first synthesized in the late 1990s by scientists at Pfizer, Inc. for the purpose of developing a drug that could inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase. Since then, AG-1478 has been extensively studied for its potential applications in cancer treatment and other medical fields.
作用機序
2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one works by binding to the ATP-binding site of EGFR tyrosine kinase, thereby preventing the phosphorylation of downstream signaling proteins and inhibiting cell proliferation and survival. This mechanism of action has been extensively studied and validated in preclinical and clinical studies, making 2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one a promising drug candidate for cancer treatment.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of other receptor tyrosine kinases, such as HER2 and HER3, which are also overexpressed in many types of cancer. 2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one for lab experiments is its specificity for EGFR tyrosine kinase. This allows researchers to selectively inhibit the activity of EGFR without affecting other signaling pathways. However, one limitation of 2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one. One area of interest is the development of new formulations or delivery methods that can improve its solubility and bioavailability. Another area of interest is the identification of new targets for 2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one, such as other tyrosine kinases or signaling proteins that are involved in cancer progression. Finally, there is also potential for the use of 2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one in combination with other drugs or therapies to enhance its anti-cancer effects.
合成法
The synthesis of 2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 2-chlorophenol, followed by the reduction of the nitro group to an amino group using palladium on carbon. The resulting compound is then reacted with 2-(2-bromoethoxy)ethanol to form 2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one. The synthesis process is complex and requires careful control of reaction conditions to achieve high yields and purity.
科学的研究の応用
2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one has been extensively studied for its potential applications in cancer treatment, specifically in inhibiting the activity of EGFR tyrosine kinase. EGFR is a receptor protein that is overexpressed in many types of cancer, and its activity is associated with increased cell proliferation, survival, and metastasis. By inhibiting the activity of EGFR, 2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one can prevent the growth and spread of cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
2-[3-[(2-chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-17-8-4-2-6-14(17)11-24-12-15(22)10-21-18(23)16-7-3-1-5-13(16)9-20-21/h1-9,15,22H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMZXZMIEARXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(COCC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-dichlorobenzoyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7564332.png)
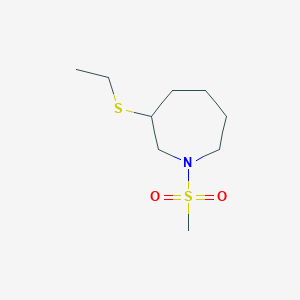
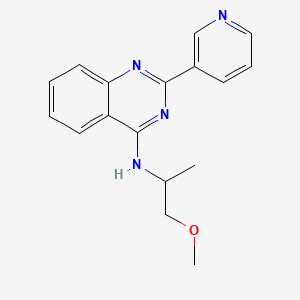
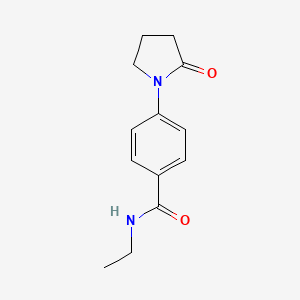
![2-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7564362.png)
![7a-methyl-5-oxo-N-[1-(oxolan-2-yl)ethyl]-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7564368.png)
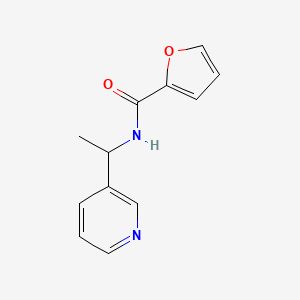
![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]oxane-4-carboxamide](/img/structure/B7564379.png)
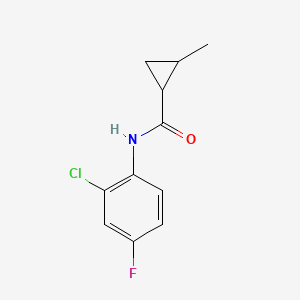

![4-[2-(2,5-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7564410.png)
![N-[1-(4-chlorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7564412.png)
